Cas no 100516-88-9 (6-Quinolinylmethanol)

6-Quinolinylmethanol is a quinoline derivative characterized by the presence of a hydroxymethyl functional group at the 6-position of the quinoline ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its structural features, including the electron-rich quinoline core and reactive alcohol group, enable its use in cross-coupling reactions, esterifications, and other functional group transformations. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile makes it valuable for constructing more complex heterocyclic systems or as a ligand precursor in catalytic applications.
6-Quinolinylmethanol structure
6-Quinolinylmethanol structure
Product Name:6-Quinolinylmethanol
CAS No:100516-88-9
MF:C10H9NO
MW:159.184562444687
MDL:MFCD03789621
CID:62161
PubChem ID:1514385
Update Time:2025-06-08

6-Quinolinylmethanol Chemical and Physical Properties

Names and Identifiers

    • 6-Quinolinemethanol
    • RARECHEM AK ML 0560
    • 6-HYDROXYMETHYLQUINOLINE
    • 4-cinnolinemethanol
    • Quinoline-6-methanol
    • 6-HYDROXYLBENZOTHIOZOLE KT-5
    • Quinolin-6-ylmethanol
    • 6-Quinolinylmethanol
    • 6-(Hydroxymethyl)quinoline
    • Quinolin-6-ylcarbinol
    • CC 04509
    • 6-quinolylmethanol
    • SDCCGMLS-0065932.P001
    • ZINC01436222
    • (quinolin-6-yl)methanol
    • quinolin-6-yl methanol
    • PubChem12427
    • quinolin-6-yl-methanol
    • 6-Hydroxymethyl-quinoline
    • KSC182S8J
    • Jsp000134
    • YQEJIIUSNDZIGO-UHFFFAOYSA-N
    • EBD11644
    • 6-hydroxymethylquinoline, AldrichCPR
    • AK
    • MB02978
    • Dimethyl-propanedioic acid
    • A18009
    • AC-2849
    • CS-W003114
    • 100516-88-9
    • EN300-69002
    • DS-0437
    • SCHEMBL187244
    • AKOS003237532
    • W-204374
    • MFCD03789621
    • FT-0600148
    • AM20050603
    • SY003114
    • DTXSID90363873
    • Z431951974
    • FS-2825
    • ALBB-011846
    • DB-007187
    • MDL: MFCD03789621
    • Inchi: 1S/C10H9NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-6,12H,7H2
    • InChI Key: YQEJIIUSNDZIGO-UHFFFAOYSA-N
    • SMILES: OCC1C=CC2C(=CC=CN=2)C=1

Computed Properties

  • Exact Mass: 159.06800
  • Monoisotopic Mass: 159.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 33.1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Pink Solid
  • Density: 1.218
  • Melting Point: 79-80 ºC
  • Boiling Point: 334.8°C at 760 mmHg
  • Flash Point: 156.3℃
  • Refractive Index: 1.667
  • PSA: 33.12000
  • LogP: 1.72710

6-Quinolinylmethanol Security Information

6-Quinolinylmethanol Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Quinolinylmethanol Pricemore >>

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6-Quinolinylmethanol Production Method

6-Quinolinylmethanol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:100516-88-9)6-羟甲基喹啉
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:35
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Amadis Chemical Company Limited
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(CAS:100516-88-9)6-Quinolinylmethanol
Order Number:A18009
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):156.0
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Additional information on 6-Quinolinylmethanol

Introduction to 6-Quinolinylmethanol (CAS No. 100516-88-9)

6-Quinolinylmethanol (CAS No. 100516-88-9) is a significant compound in the field of pharmaceutical chemistry, exhibiting a rich structural framework that has garnered considerable attention from researchers. This heterocyclic alcohol, characterized by its quinoline core and hydroxymethyl substituent, serves as a versatile intermediate in the synthesis of various bioactive molecules. The compound's unique chemical properties make it a valuable building block for the development of novel therapeutic agents.

The< strong>quinoline scaffold is well-documented for its pharmacological relevance, with numerous derivatives demonstrating antimicrobial, antimalarial, and anticancer activities. The addition of a hydroxymethyl group at the 6-position introduces reactivity that can be exploited for further functionalization, enabling the construction of more complex molecular architectures. This flexibility has positioned 6-Quinolinylmethanol as a key intermediate in medicinal chemistry.

In recent years, there has been a surge in research focused on developing new treatments for chronic and infectious diseases. The< strong>quinoline-based compounds have been revisited due to their proven efficacy and structural adaptability. Among these, 6-Quinolinylmethanol has emerged as a promising precursor for synthesizing molecules with enhanced pharmacological profiles. Its ability to undergo various chemical transformations, such as oxidation, alkylation, and coupling reactions, makes it an indispensable tool in synthetic organic chemistry.

The compound's utility extends beyond its role as a synthetic intermediate. Studies have shown that derivatives of 6-Quinolinylmethanol exhibit interesting biological activities. For instance, modifications at the hydroxymethyl group can lead to compounds with potent kinase inhibition properties, which are relevant in oncology research. Additionally, the quinoline moiety's ability to interact with biological targets has opened avenues for exploring its potential in drug discovery.

The synthesis of 6-Quinolinylmethanol typically involves multi-step organic reactions starting from readily available quinoline derivatives. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only facilitate the production of the compound but also highlight the advancements in synthetic chemistry that contribute to its accessibility.

The pharmacological evaluation of 6-Quinolinylmethanol-derived compounds has revealed several promising leads. For example, researchers have reported the synthesis of novel quinoline-based molecules that exhibit significant anti-inflammatory effects. These findings underscore the importance of 6-Quinolinylmethanol in generating pharmacologically relevant scaffolds. Furthermore, computational studies have been instrumental in predicting the binding modes of these derivatives to biological targets, aiding in the rational design of future drug candidates.

The structural versatility of 6-Quinolinylmethanol also makes it a valuable candidate for exploring new chemical entities (NCEs) in drug development pipelines. By incorporating different substituents or functional groups into its framework, chemists can tailor its properties to meet specific therapeutic requirements. This adaptability is particularly crucial in addressing emerging challenges in medicine, such as antibiotic resistance and rare diseases.

In conclusion, 6-Quinolinylmethanol (CAS No. 100516-88-9) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it an essential intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new derivatives and their biological activities, the compound's role in drug discovery is expected to expand further.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:100516-88-9)6-羟甲基喹啉
LE1711413
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:100516-88-9)6-Quinolinylmethanol
A18009
Purity:99%
Quantity:25g
Price ($):156.0
Email